molecular formula C22H26N2O4 B10982044 5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B10982044
M. Wt: 382.5 g/mol
InChI Key: UPTVWCWTFWHKEZ-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with a fused pyranone ring system and functional groups attached to it.
  • It features a dihydroisoquinoline moiety, a piperidine group, and an oxoethoxy side chain.
  • The compound’s structure suggests potential biological activity due to its diverse functional groups.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: Oxidative processes may modify the oxoethoxy side chain.

        Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.

        Substitution: The piperidine nitrogen may participate in nucleophilic substitution reactions.

    • Common reagents: Oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate due to its structural complexity.

      Chemistry: Study its reactivity and explore novel transformations.

      Biology: Assess its impact on cellular processes or receptors.

      Industry: Evaluate its use in materials science or catalysis.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include saframycin A, phallacidin, and other α-amino nitriles.
    • Highlight its uniqueness based on its specific combination of functional groups.

    Remember that this compound’s potential applications and mechanisms are still areas of active research

    Properties

    Molecular Formula

    C22H26N2O4

    Molecular Weight

    382.5 g/mol

    IUPAC Name

    5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)pyran-4-one

    InChI

    InChI=1S/C22H26N2O4/c25-20-12-19(14-23-9-4-1-5-10-23)27-15-21(20)28-16-22(26)24-11-8-17-6-2-3-7-18(17)13-24/h2-3,6-7,12,15H,1,4-5,8-11,13-14,16H2

    InChI Key

    UPTVWCWTFWHKEZ-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(CC1)CC2=CC(=O)C(=CO2)OCC(=O)N3CCC4=CC=CC=C4C3

    Origin of Product

    United States

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